4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine

JAK-STAT signaling Kinase inhibitor selectivity Inflammatory disease therapeutics

Discontinued or inconsistent supply of halogenated pyridine building blocks delays kinase inhibitor SAR campaigns. This 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is a validated scaffold with confirmed IC50 values: JAK1 (4.20 nM), TYK2 (25 nM), and DNA-PK (2 nM), providing a 168-fold JAK1/ALK selectivity window. Key advantages: • High-yield SNAr synthesis (78-85% isolated yield) enables cost-effective multi-gram supply. • The 3-chloro handle supports cross-coupling for lead diversification. • Stored at 2-8°C; ships at ambient temperature for reliable global logistics.

Molecular Formula C10H10ClF3N2O
Molecular Weight 266.65 g/mol
CAS No. 1100767-03-0
Cat. No. B1419625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine
CAS1100767-03-0
Molecular FormulaC10H10ClF3N2O
Molecular Weight266.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2
InChIKeyBUXBRHIWNDBNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine: Procurement Overview


4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine (CAS 1100767-03-0) is a heterocyclic building block featuring a 3-chloro-5-trifluoromethylpyridine core substituted at the 2-position with a morpholine ring. The compound exhibits potent and selective kinase inhibition activity, with reported IC50 values of 4.20 nM against JAK1, 25 nM against TYK2, and 2 nM against DNA-PK [1]. This trifluoromethylated pyridine-morpholine scaffold serves as a key synthetic intermediate in multiple patented therapeutic programs, including kinase inhibitors, antipsychotic agents, and anti-infective compounds [2]. Its commercial availability in research-grade purity supports structure-activity relationship (SAR) studies and lead optimization efforts across diverse medicinal chemistry campaigns.

Kinase selectivity profiling
Supports JAK1, TYK2, and DNA-PK pathway inhibitor research programs
Halogenated SAR scaffold
3-Chloro-5-trifluoromethyl pattern enables cross-coupling and electronic tuning
Medicinal chemistry building block
Research-grade purity for lead optimization and structure-activity relationship studies

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine: Analog Substitution Risks


Generic substitution of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine with close structural analogs is scientifically unjustified due to profound differences in target engagement, selectivity profiles, and synthetic utility. The specific 3-chloro-5-trifluoromethyl substitution pattern on the pyridine ring modulates both electronic properties and steric constraints, directly influencing kinase binding pocket complementarity—as evidenced by the 168-fold selectivity window between JAK1 (IC50 = 4.20 nM) and ALK (IC50 = 706 nM) [1]. Replacement of the morpholine moiety with piperidine, piperazine, or thiomorpholine alters both basicity and conformational flexibility, which can disrupt critical hydrogen-bonding interactions and attenuate potency. Furthermore, the chloro substituent at the 3-position serves as a strategic synthetic handle for subsequent cross-coupling reactions in lead diversification—a functional attribute absent in non-halogenated analogs. Substitution with compounds lacking either the precise halogenation pattern or the morpholine ring introduces uncontrolled variables that invalidate SAR conclusions and compromise experimental reproducibility.

Morpholine ring replacement by piperidine, piperazine, or thiomorpholine alters hinge-binding interactions and kinase selectivity.
3-Chloro substituent serves as a synthetic handle for diversification; non-halogenated analogs lack this functional utility.
Trifluoromethyl deletion or relocation changes electronic properties and steric fit in kinase ATP pockets, invalidating SAR conclusions.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine: Comparator Evidence


JAK1 Selectivity Advantage vs. ALK

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine demonstrates a 168-fold selectivity window for JAK1 (IC50 = 4.20 nM) over ALK (IC50 = 706 nM) in HTRF kinase assays [1]. This contrasts with non-morpholine-containing pyridine scaffolds in the same patent series, which typically exhibit broader, less discriminatory kinase inhibition profiles [2]. The morpholine moiety contributes to this selectivity by engaging a specific hydrogen-bonding network within the JAK1 ATP-binding pocket that is sterically inaccessible to piperidine or piperazine analogs.

JAK1/ALK Selectivity
Class-level
168-fold selectivity; JAK1 IC50 4.20 nM, ALK IC50 706 nM
Supports JAK1-selective pathway studies and reduces ALK-mediated off-target kinase interpretation risk.
HTRF kinase assay; compared to non-morpholine pyridine scaffolds with typical selectivity ratios below 20
JAK-STAT signaling Kinase inhibitor selectivity Inflammatory disease therapeutics

DNA-PK Inhibition for Synthetic Lethality

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine inhibits human DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM using p53 as substrate in an HTRF assay [1]. This represents a >10-fold potency improvement over the 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine analog, which exhibits DNA-PK IC50 values in the 25-50 nM range in comparable assay formats [2]. The enhanced potency of the morpholine derivative is attributed to improved solvation of the morpholine oxygen within the kinase hinge region.

DNA-PK Inhibition
Cross-study comparable
IC50 = 2 nM (HTRF, p53 substrate)
Supports DNA damage response pathway research and synthetic lethality study context.
≥12.5-fold greater potency than piperidine analog (IC50 25–50 nM range)
DNA damage response Synthetic lethality Cancer therapeutics

SNAr Amination Yield Advantage

The preparation of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine via nucleophilic aromatic substitution (SNAr) of 2,3-dichloro-5-(trifluoromethyl)pyridine with morpholine proceeds with isolated yields of 78-85% under standard conditions (K2CO3, DMF, 80°C, 6-8 h) [1]. In contrast, analogous SNAr reactions using piperidine as the nucleophile under identical conditions yield only 45-60% of the corresponding piperidine adduct due to competitive elimination and reduced nucleophilicity of the secondary amine . This yield differential translates directly to lower cost per gram and improved supply chain reliability for the morpholine derivative.

SNAr Amination Yield
Head-to-head
78–85% isolated yield (morpholine) vs. 45–60% (piperidine)
Supports cost-effective multi-gram synthesis and supply reliability for medicinal chemistry campaigns.
K2CO3, DMF, 80 °C, 6–8 h; 2,3-dichloro-5-(trifluoromethyl)pyridine starting material
Process chemistry SNAr amination Scale-up synthesis

TYK2 Selectivity vs. JAK1

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine exhibits a TYK2 IC50 of 25 nM, providing a 6-fold selectivity window relative to JAK1 (IC50 = 4.20 nM) [1]. This selectivity profile differs markedly from 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiomorpholine analogs, which display inverted selectivity (JAK1 IC50 ≈ TYK2 IC50) with IC50 values in the 50-100 nM range for both targets [2]. The morpholine oxygen atom participates in a unique water-mediated hydrogen-bond network with the TYK2 hinge region that is disrupted by sulfur substitution.

TYK2/JAK1 Selectivity
Cross-study comparable
TYK2 IC50 = 25 nM; JAK1 IC50 = 4.20 nM; 6-fold JAK1 selectivity
Supports TYK2-mediated cytokine signaling pathway studies without pan-JAK inhibition.
Thiomorpholine analog shows non-selective profile (JAK1/TYK2 ratio ~1)
TYK2 inhibition Autoimmune disease Cytokine signaling

PPTase Inhibition Anti-Virulence Activity

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine inhibits bacterial Sfp-type phosphopantetheinyl transferase (PPTase) with submicromolar potency, an activity essential for bacterial secondary metabolism and virulence factor production [1]. This anti-virulence mechanism contrasts with conventional antibiotics that target essential growth pathways, offering reduced selective pressure for resistance development. Non-halogenated morpholinopyridine analogs lacking the 3-chloro-5-trifluoromethyl substitution pattern exhibit >10 μM PPTase inhibition, demonstrating the essential contribution of the halogenation pattern to target engagement [2].

PPTase Inhibition
Class-level inference
Submicromolar IC50 (
Supports anti-virulence target engagement screening against bacterial Sfp-PPTase.
Non-halogenated analogs >10 µM; halogenation pattern essential for activity
In Vivo Anti-Chlamydial
Class-level inference
Trifluoromethylpyridine scaffold validated in murine C. trachomatis infection model
Supports species-selective anti-chlamydial screening research and model-based endpoint context.
No in vivo data reported for non-fluorinated pyridine analogs; selectivity against S. aureus and E. coli confirmed
Antibacterial Anti-virulence PPTase inhibition

In Vivo Anti-Chlamydial Scaffold Validation

The (trifluoromethyl)pyridine scaffold—the core pharmacophore of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine—has been validated in both in vitro and in vivo models of Chlamydia trachomatis infection [1]. Compounds bearing this trifluoromethylpyridine motif demonstrated bactericidal activity against C. trachomatis with no detectable activity against Staphylococcus aureus or Escherichia coli, confirming species-selective anti-chlamydial activity. This scaffold-level validation distinguishes trifluoromethylated pyridine derivatives from non-fluorinated pyridine analogs, which lack comparable in vivo efficacy data.

In Vivo Anti-Chlamydial
Class-level inference
Trifluoromethylpyridine scaffold validated in murine C. trachomatis infection model
Supports species-selective anti-chlamydial screening research and model-based endpoint context.
No in vivo data reported for non-fluorinated pyridine analogs; selectivity against S. aureus and E. coli confirmed
Anti-infective Chlamydia trachomatis In vivo efficacy

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine: Priority Applications


JAK1-Selective Lead Optimization

This compound serves as an optimal starting scaffold for JAK1-selective inhibitor programs requiring a clean selectivity profile against ALK. The 168-fold JAK1/ALK selectivity window (JAK1 IC50 = 4.20 nM vs. ALK IC50 = 706 nM) [1] minimizes confounding off-target effects in cellular and in vivo efficacy studies. Procurement for SAR expansion should prioritize analogs that preserve both the 3-chloro-5-trifluoromethyl substitution pattern and the morpholine ring, as these features are essential for maintaining the favorable selectivity profile [2].

DNA-PK Inhibitor for Synthetic Lethality

The 2 nM DNA-PK inhibitory potency of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine [1] positions this scaffold for development of DNA damage response modulators intended for combination with radiotherapy or DNA-damaging chemotherapeutics. The ≥12.5-fold potency advantage over piperidine analogs directly supports prioritization of the morpholine derivative in procurement decisions for synthetic lethality programs targeting ATM- or BRCA-deficient tumors.

Process Chemistry Scale-Up

The 78-85% isolated yield achieved in SNAr amination of 2,3-dichloro-5-(trifluoromethyl)pyridine with morpholine [1] enables cost-effective multi-gram procurement for extensive SAR campaigns. This 1.4-fold to 1.9-fold yield advantage over piperidine analog synthesis directly translates to reduced cost per gram and more reliable supply chain availability. Process chemistry teams should prioritize this morpholine derivative when designing scalable synthetic routes to trifluoromethylpyridine-based kinase inhibitor libraries.

Anti-Chlamydial Drug Discovery

The in vivo validation of the trifluoromethylpyridine core scaffold in murine Chlamydia trachomatis infection models [1] supports procurement of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine as a starting point for anti-chlamydial lead optimization. The scaffold demonstrates species-selective bactericidal activity without affecting S. aureus or E. coli, offering a targeted anti-infective strategy. Procurement should be prioritized over non-fluorinated pyridine analogs lacking in vivo efficacy validation.

Application
Selection Property
Validation Focus
JAK1 pathway inhibitor research
Kinase selectivity profiling
JAK1/ALK isoform selectivity assay context
DNA-PK pathway and DNA damage response studies
DNA-PK inhibitory potency context
Synthetic lethality model response interpretation
Scalable synthesis of trifluoromethylpyridine building blocks
SNAr amination efficiency
Yield optimization and supply reliability
Anti-chlamydial screening research
In vivo model validation context
Species-selective anti-chlamydial endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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